molecular formula C14H22O2Si B13469293 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde CAS No. 381226-61-5

4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde

Cat. No.: B13469293
CAS No.: 381226-61-5
M. Wt: 250.41 g/mol
InChI Key: ALEYGNXDTILJGM-UHFFFAOYSA-N
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Description

4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde is an organic compound with the molecular formula C13H20O2Si. It is a derivative of benzaldehyde, where the hydrogen atom on the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde typically involves the silylation of 4-hydroxy-3-methylbenzaldehyde. The reaction is carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: TBAF, acidic conditions (e.g., acetic acid/water mixture)

Major Products Formed

    Oxidation: 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzoic acid

    Reduction: 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzyl alcohol

    Substitution: 4-hydroxy-3-methylbenzaldehyde

Mechanism of Action

The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group by forming a silicon-oxygen bond, which is resistant to many reaction conditions. The removal of the TBDMS group is facilitated by nucleophilic attack, typically by fluoride ions, leading to the formation of a pentavalent silicon intermediate that collapses to release the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde is unique due to the presence of both the TBDMS protecting group and the methyl group on the benzene ring. This combination provides enhanced stability and selectivity in synthetic applications compared to other similar compounds .

Properties

CAS No.

381226-61-5

Molecular Formula

C14H22O2Si

Molecular Weight

250.41 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3-methylbenzaldehyde

InChI

InChI=1S/C14H22O2Si/c1-11-9-12(10-15)7-8-13(11)16-17(5,6)14(2,3)4/h7-10H,1-6H3

InChI Key

ALEYGNXDTILJGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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